

BCR-ABL kinase-IN-3 molecular docking studies with ABL tyrosine kinase

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Compound Focus: BCR-ABL kinase-IN-3 (dihydrochloride)

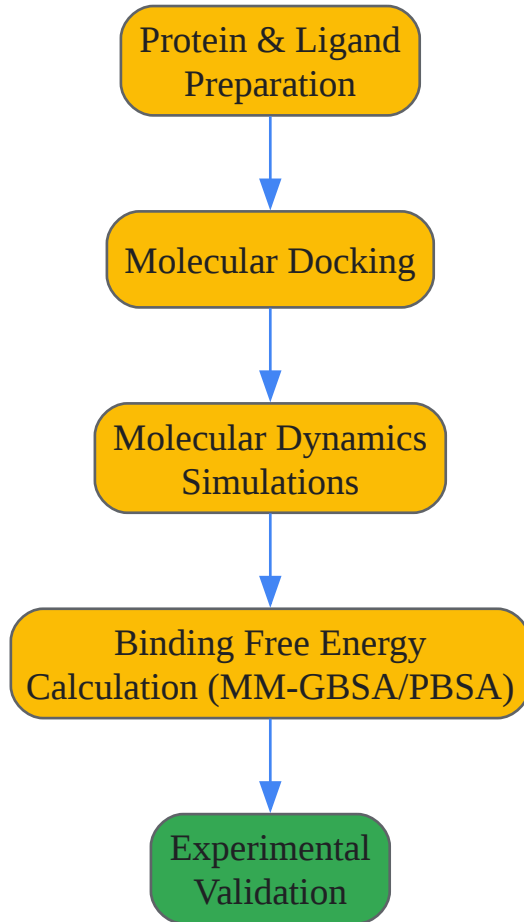
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Molecular Docking and Dynamics for BCR-ABL Inhibitors

The methodologies used to study similar BCR-ABL inhibitors provide an excellent framework you can apply to "BCR-ABL kinase-IN-3". The general workflow integrates multiple computational techniques, as shown below.

Figure: Computational Workflow for BCR-ABL Inhibitor Analysis



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Detailed Experimental Protocols

Here are the established protocols from recent studies that you can adapt for your research on "BCR-ABL kinase-IN-3".

- **Protein Structure Preparation**

- **Source:** Retrieve the 3D crystal structure of the ABL tyrosine kinase domain from the Protein Data Bank. Commonly used structures include **3OXZ (wild-type)**, **3QRJ (T315I mutant)**, and **3OY3 (T315I mutant)** [1] [2].
- **Preparation:** Use software like **Schrödinger's Protein Preparation Wizard** or a similar workflow. This involves adding hydrogen atoms, assigning bond orders, correcting protonation

states, and filling in missing side chains or loops [1]. A final restrained energy minimization is performed using a force field like **OPLS_2005** to remove atomic clashes [1].

- **Ligand Preparation**

- If the structure of "BCR-ABL kinase-IN-3" is available in a database like PubChem, you can download its 3D structure. If not, you may need to sketch and optimize it using chemical drawing software.
- The ligand structure is prepared using a tool like **Schrödinger's LigPrep**. This process generates possible tautomers, stereoisomers, and ionization states at a physiological pH (e.g., 7.0 ± 0.5) [1]. The geometry is then optimized using the same force field as the protein.

- **Molecular Docking**

- **Grid Generation:** Define a 3D grid box centered on the ATP-binding site of the ABL kinase. A typical box size is $24 \times 24 \times 24 \text{ \AA}^3$ to encompass key residues like **Glu286, Met318, and Asp381** [1].
- **Docking Execution:** Perform docking using a program like **Glide (Schrödinger) in XP (Extra Precision) mode** or **AutoDock Vina** [1] [3]. This predicts the binding pose and calculates a docking score representing the binding affinity.

- **Molecular Dynamics (MD) Simulations**

- **System Setup:** Place the docked protein-ligand complex in a simulation box (e.g., cubic) with an explicit solvent model like **TIP3P** water molecules. Neutralize the system's charge by adding ions (e.g., Na^+ or Cl^-) [1].
- **Simulation Run:** Use software like **GROMACS** or **Desmond** with a force field (e.g., **OPLS3** or **GROMOS 53A6**). A typical protocol involves:
 - Energy minimization (e.g., 1000 ps steepest descent).
 - System equilibration under NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles (e.g., 100 ps each).
 - A production run of at least **10 nanoseconds (ns)**, though modern studies often run for 50-100 ns or longer for stability [1] [4].

- **Binding Free Energy Calculation**

- After MD simulation, use the **MM-GBSA** or **MM-PBSA** method to calculate the binding free energy. This method provides a more rigorous estimate of binding affinity than docking scores alone [1]. The formula is: $\Delta G_{\text{bind}} = G_{\text{complex}} - (G_{\text{protein}} + G_{\text{ligand}})$
- This calculation combines molecular mechanics energy with solvation contributions (polar and non-polar) [2].

Key Interactions and Quantitative Data from Analogs

To help you contextualize your findings for "BCR-ABL kinase-IN-3", the table below summarizes data from several recently studied BCR-ABL inhibitors.

Compound / Molecule	Target / Mutation	Key Binding Interactions	Calculated Binding Energy (ΔG , kJ/mol)	Experimental IC ₅₀ / GI ₅₀
Withaferin-A	ABL (Catalytic site)	Docking at catalytic site [4]	-82.19 ± 5.48 [4]	N/A (Natural compound)
Withaferin-A	ABL (Allosteric site)	Docking at allosteric site [4]	-67.00 ± 4.96 [4]	N/A (Natural compound)
Imatinib (Control)	ABL (Catalytic site)	Standard control [4]	-78.11 ± 5.21 [4]	0.33 μM [5]
Purine derivative 7a	Bcr-Abl	Synthesized purine inhibitor [5]	N/A	0.13 μM [5]
Purine derivative 7c	Bcr-Abl	Synthesized purine inhibitor [5]	N/A	0.19 μM (Bcr-Abl); 0.30 μM (K562 cells) [5]
ZINC21710815	Bcr-Abl (WT & T315I)	Identified via pharmacophore screening [6]	N/A	Inhibited K562, BaF3/WT, BaF3/T315I cell proliferation [6]

Interpreting Docking Results for BCR-ABL

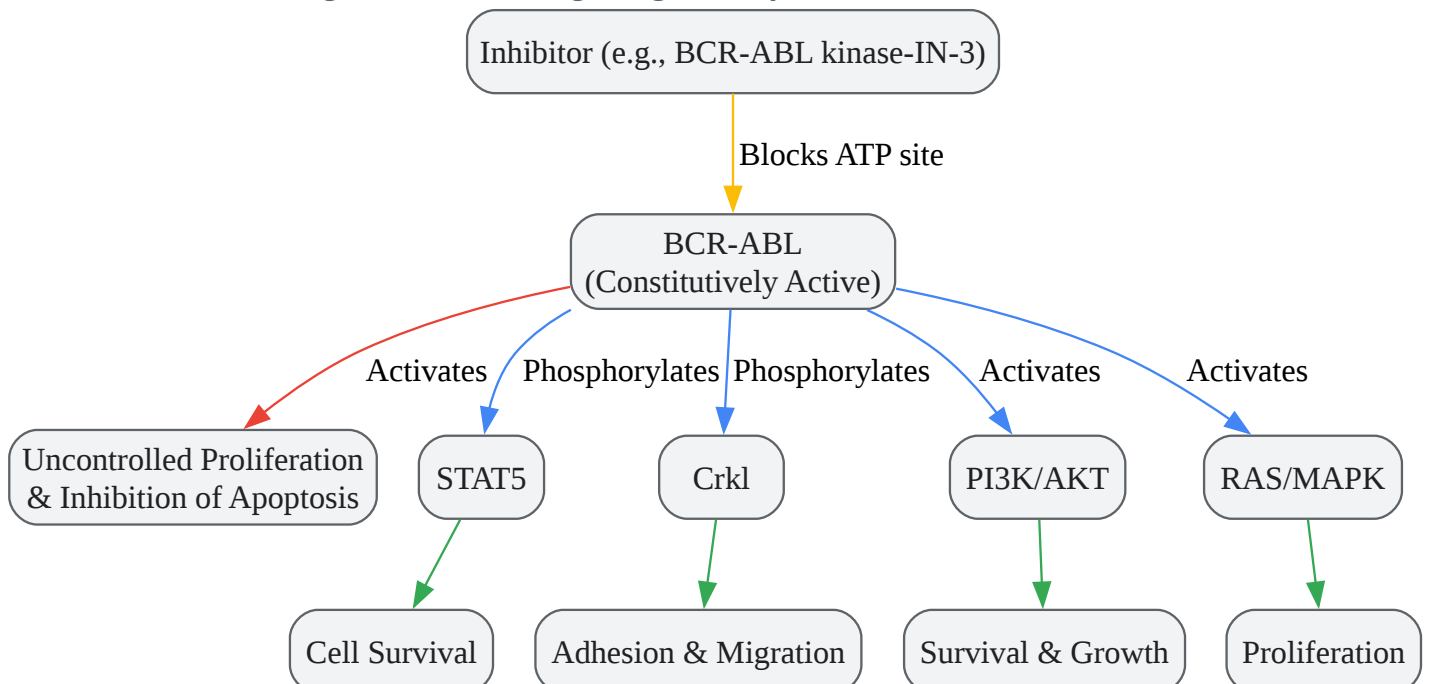
When you analyze your docking results for "BCR-ABL kinase-IN-3", focus on how it interacts with key regions of the ABL kinase, especially if you are investigating mutant forms.

- **Binding Conformation:** Determine if the compound binds to the **DFG-out (inactive) conformation**, like imatinib and nilotinib (Type II inhibitors), or the **DFG-in (active) conformation**, like dasatinib (Type I inhibitor) [3].
- **Critical Interactions:** Look for specific interactions that contribute to strong binding and potency:
 - **Hydrogen bonds** with key residues such as **Met318, Glu286, Asp381**, and the backbone of the **hinge region** [5] [1].
 - **Hydrophobic interactions** with residues like **Tyr253, Phe382, and Ile313** (or Ile315 in the T315I mutant) [1].
- **The T315I "Gatekeeper" Mutation:** This is a major challenge. The mutation removes a critical hydrogen bond and causes steric hindrance [2]. Effective inhibitors against T315I, like ponatinib, often have a **linear, rigid structure** (e.g., an ethynyl linkage) that can bypass the bulky isoleucine side chain [1]. Your analysis should check if "BCR-ABL kinase-IN-3" can accommodate this steric change.

Validating Computational Findings

Computational predictions require experimental validation to confirm biological activity. The signaling diagram below shows the pathways your compound would ideally disrupt.

Figure: BCR-ABL Signaling Pathway and Inhibition Mechanism



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Key experimental assays include [6] [5]:

- **Kinase Inhibition Assays:** Measure the **IC₅₀** value, which is the concentration of the compound needed to inhibit half of the BCR-ABL kinase activity in a biochemical assay.
- **Cellular Antiproliferative Assays:** Determine the **GI₅₀** value against CML cell lines (e.g., **K562**, **KCL22**) and, crucially, against **imatinib-resistant cell lines** expressing mutations like **KCL22-B8 (T315I)** [5].
- **Mechanism of Action Studies:** Use western blotting to detect reduced levels of **phosphorylated BCR-ABL** and its downstream effectors, such as **p-STAT5** and **p-CrkI**, in treated cells [6].

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